molecular formula C20H23N7 B15117163 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B15117163
M. Wt: 361.4 g/mol
InChI Key: CRKUBVGPWPODAR-UHFFFAOYSA-N
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Description

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex heterocyclic compound that features a unique combination of imidazo[1,2-b]pyridazine, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step procedures. One common approach includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyridine-2-carbonitrile groups. Key steps may involve condensation reactions, cyclization, and functional group transformations under controlled conditions.

Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet pharmaceutical standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and imidazo[1,2-b]pyridazine moieties.

    Reduction: Reduction reactions may target the nitrile group, converting it to primary amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or alcohols.

    Substitution: Introduction of various functional groups, enhancing the compound’s pharmacological profile.

Scientific Research Applications

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and ion channels. The imidazo[1,2-b]pyridazine moiety is known to modulate biological pathways by binding to active sites, influencing signal transduction, and altering cellular responses. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their broad pharmacological activities, including as GABA receptor modulators.

    Pyrrolidine derivatives: Widely used in drug discovery for their versatile biological activities.

    Benzothiazole derivatives: Noted for their antimicrobial and antipsychotic properties.

Uniqueness: 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile stands out due to its unique combination of structural features, which confer distinct pharmacological properties and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications further highlight its significance in medicinal chemistry.

Properties

Molecular Formula

C20H23N7

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H23N7/c1-20(2,3)17-14-27-18(23-17)4-5-19(24-27)26-10-8-25(9-11-26)16-6-7-22-15(12-16)13-21/h4-7,12,14H,8-11H2,1-3H3

InChI Key

CRKUBVGPWPODAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=CC(=NC=C4)C#N

Origin of Product

United States

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